molecular formula C19H26N6O5 B2359071 methyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 938842-21-8

methyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2359071
CAS RN: 938842-21-8
M. Wt: 418.454
InChI Key: HILOEJZLYPYYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C19H26N6O5 and its molecular weight is 418.454. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocycles

  • Shimada, Kuroda, and Suzuki (1993) describe the synthesis of new heterocycles, including 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones and 5,6-dihydro-1H-imidazo[2,1-b]purin-9(8H)-ones, achieved through treatment of purin-2(3-H)-ones with aminoalcohol and dehydrative cyclization using thionyl chloride (Shimada, Kuroda, & Suzuki, 1993).

Trinuclear Ru(II) Complexes

  • Samy and Alexander (2011) synthesized new star-shaped trinuclear Ru(II) complexes of imidazo[4,5-f][1,10]phenanthroline derivatives. These complexes showed unique photophysical and electrochemical properties, suggesting potential applications in material science (Samy & Alexander, 2011).

Solid-Phase Synthesis

  • Karskela and Lönnberg (2006) developed a method for solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines, presenting a potential pathway for synthesizing complex organic compounds (Karskela & Lönnberg, 2006).

Imidazole Ligand Synthesis

  • Eseola et al. (2010) synthesized a series of new imidazole-based heterocycles. They evaluated the electronic and steric effects of imidazole substituents on N-donor strengths, which is crucial for understanding azole functions in molecular science (Eseola et al., 2010).

Synthesis of Benzoxazinyl Pyrazolone Arylidenes

  • Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes, exhibiting potent antimicrobial and antioxidant activities, highlighting the potential of these compounds in medicinal applications (Sonia et al., 2013).

Synthesis of Imidazo-Phenanthroline Compounds

  • Ting-quan (2013) synthesized imidazo-phenanthroline compounds, which could be of interest in developing new materials with unique properties (Sun Ting-quan, 2013).

properties

IUPAC Name

methyl 2-[4,7,8-trimethyl-6-(2-morpholin-4-ylethyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O5/c1-12-13(2)25-15-16(21(3)19(28)24(17(15)27)11-14(26)29-4)20-18(25)23(12)6-5-22-7-9-30-10-8-22/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILOEJZLYPYYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

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